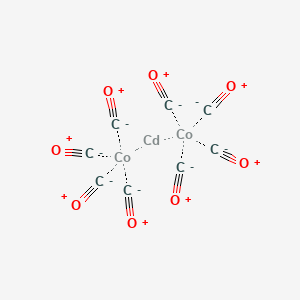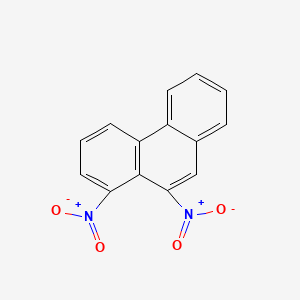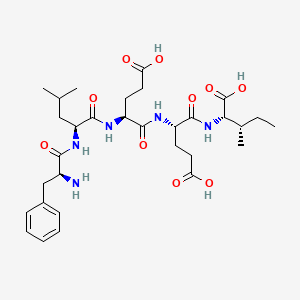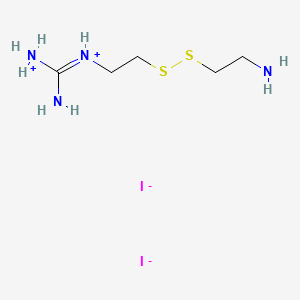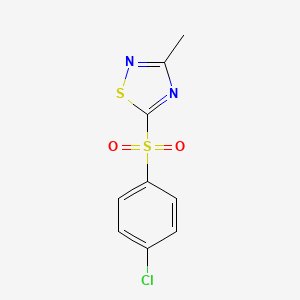![molecular formula C24H28N6O10 B13737689 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- CAS No. 3618-65-3](/img/structure/B13737689.png)
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-: is a synthetic organic compound known for its vibrant color properties. . This compound is characterized by its complex molecular structure, which includes acetamide, azo, and nitro functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an ethoxy-substituted aniline derivative to form the azo compound.
Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and nitro groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amine derivatives, while reduction of the nitro groups can produce corresponding anilines.
Substitution: The ethoxy and acetyloxy groups can be substituted under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation Products: Various oxidized azo and nitro derivatives.
Reduction Products: Amine and aniline derivatives.
Substitution Products: Derivatives with modified ethoxy and acetyloxy groups.
科学研究应用
Chemistry:
- Used as a dye in analytical chemistry for staining and visualization purposes.
- Acts as a model compound in studies of azo dye degradation and environmental impact .
Biology:
- Employed in histological staining to highlight specific cellular components.
- Investigated for its potential effects on biological systems, particularly in studies of dye toxicity and metabolism .
Medicine:
- Limited direct applications in medicine, but its derivatives are studied for potential therapeutic properties.
- Used in research on drug delivery systems due to its ability to bind to various substrates .
Industry:
- Predominantly used in the textile industry as a dye for synthetic fibers.
- Also used in the production of colored plastics and inks .
作用机制
The primary mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- involves its interaction with substrates through its azo and nitro groups. These functional groups can undergo various chemical reactions, leading to the formation of colored complexes. The compound’s ability to form stable azo bonds makes it an effective dye .
相似化合物的比较
- Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-
- N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring, such as methoxy, chloro, and ethoxy groups.
- Color Properties: These structural variations can lead to differences in color properties, making each compound suitable for specific applications.
- Reactivity: The presence of different substituents can also affect the reactivity and stability of the compounds, influencing their suitability for various industrial and research applications .
属性
CAS 编号 |
3618-65-3 |
|---|---|
分子式 |
C24H28N6O10 |
分子量 |
560.5 g/mol |
IUPAC 名称 |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
InChI |
InChI=1S/C24H28N6O10/c1-5-38-24-14-21(27-26-19-7-6-18(29(34)35)12-22(19)30(36)37)20(25-15(2)31)13-23(24)28(8-10-39-16(3)32)9-11-40-17(4)33/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,31) |
InChI 键 |
IZFIERQAGQRBQN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


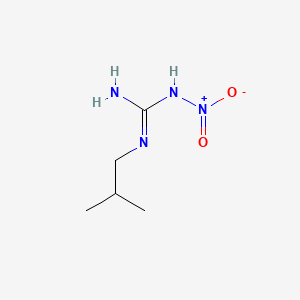
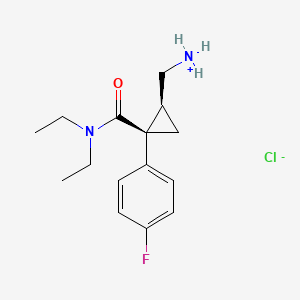

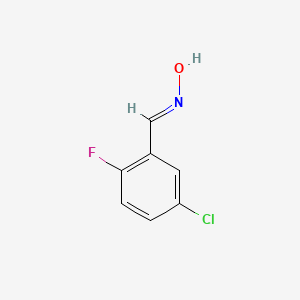

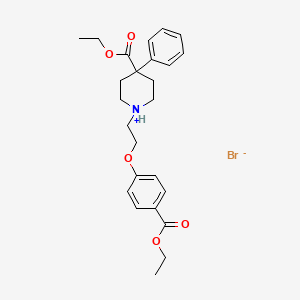

![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
